Cis-Tadalafil-d3 is a deuterated analog of cis-Tadalafil, which is a well-known phosphodiesterase type 5 inhibitor used primarily for treating erectile dysfunction and pulmonary arterial hypertension. The incorporation of deuterium, a stable isotope of hydrogen, into the molecular structure of cis-Tadalafil enhances its pharmacokinetic properties and metabolic profile, making it an important compound for scientific research. This compound serves as a tracer in drug development, allowing for better quantification and understanding of drug metabolism and efficacy .
Cis-Tadalafil-d3 is classified as a stable isotope-labeled compound. It falls under the category of pharmaceuticals and is specifically categorized as a phosphodiesterase type 5 inhibitor. The molecular formula for cis-Tadalafil-d3 is , with a molecular weight of approximately 392.42 g/mol . This compound is synthesized using deuterated reagents to replace hydrogen atoms in the original cis-Tadalafil molecule with deuterium.
The synthesis of cis-Tadalafil-d3 involves several key steps:
The synthesis typically requires stringent conditions to ensure high yield and purity. Industrial production may involve bulk deuteration processes and automated synthesis systems to maintain consistency across batches .
Cis-Tadalafil-d3 retains the structural characteristics of its parent compound, including the unique bicyclic structure that contributes to its biological activity. The incorporation of deuterium modifies the electronic properties and stability of the molecule.
Cis-Tadalafil-d3 can undergo various chemical reactions:
The outcomes of these reactions can lead to various derivatives that may have different biological activities or properties depending on the specific conditions applied during the reactions.
The primary mechanism by which cis-Tadalafil-d3 exerts its effects is through the inhibition of phosphodiesterase type 5 (PDE5). By inhibiting this enzyme, cis-Tadalafil-d3 prevents the breakdown of cyclic guanosine monophosphate (cGMP), leading to increased levels of cGMP in smooth muscle tissue. This results in vasodilation and improved blood flow, which is particularly beneficial for conditions such as erectile dysfunction and pulmonary arterial hypertension .
Cis-Tadalafil-d3 exhibits enhanced stability due to the presence of deuterium, which can alter its reactivity compared to non-deuterated analogs. The stable isotope labeling allows for precise tracking during metabolic studies .
Cis-Tadalafil-d3 has several important applications in scientific research:
Deuterium-labeled tadalafil analogs, such as cis-Tadalafil-d3 (CAS# 1329799-70-3), incorporate stable deuterium isotopes at specific molecular sites to serve as internal standards in mass spectrometry-based bioanalytical assays. The deuteration strategy focuses on replacing the three hydrogen atoms of the N-methyl group in the piperazinedione ring with deuterium ( [1] [6] [8]). This modification yields a molecular weight of 392.42 g/mol (empirical formula C₂₂H₁₆D₃N₃O₄), maintaining near-identical chemical properties to unlabeled tadalafil while enabling distinct mass spectral detection [1] [8].
Two primary synthetic routes are employed:
Table 1: Isotopic Properties of cis-Tadalafil-d3
Property | Value |
---|---|
Molecular Formula | C₂₂H₁₆D₃N₃O₄ |
Exact Mass | 392.42 g/mol |
Deuterium Position | N-CH₃ → N-CD₃ |
Isotopic Purity Threshold | ≥ 98 atom % D |
Critical challenges include minimizing isotopic dilution during purification and avoiding back-exchange in protic solvents. Rigorous solvent control (e.g., anhydrous DMF) and neutral pH conditions are maintained throughout synthesis [8].
The cis configuration in tadalafil-d3 refers to the relative stereochemistry between H(6a) and H(12a) in the β-carboline core. Synthesizing enantiopure cis-ent-Tadalafil-d3 (Synonyms: cis-ent-IC-351-d3) requires chiral resolution techniques due to the molecule’s two contiguous stereocenters [2] [9]. Key methodologies include:
Table 2: Stereochemical Control Parameters
Parameter | cis-Tadalafil-d3 | cis-ent-Tadalafil-d3 |
---|---|---|
Specific Rotation | [α]²³D = -38.5° (c=1, MeOH) | [α]²³D = +38.2° (c=1, MeOH) |
Absolute Configuration | (6R,12aR) | (6S,12aS) |
Chiral Purity Method | Chiral SFC | Chiral HPLC |
The stereoselectivity is confirmed via X-ray crystallography of intermediates, revealing a trans-decalin-like fusion in the β-carboline system that constrains conformational flexibility [7] [9].
Purifying cis-tadalafil-d3 enantiomers demands orthogonal techniques to resolve isotopic and stereochemical impurities:
Post-purification, qNMR (¹H and ²H) quantifies isotopic enrichment using residual proton signals at δ 2.85 ppm (N-CH₃) as internal references. Final products meet specifications of ≥98% chemical purity (HPLC-UV) and ≥98 atom % D (HRMS) [1] [8].
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3